molecular formula C6H10N2S B13857940 2-Ethylamine-5-methylthiazole

2-Ethylamine-5-methylthiazole

Cat. No.: B13857940
M. Wt: 142.22 g/mol
InChI Key: LJHJOCLYHZFQHR-UHFFFAOYSA-N
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Description

2-Ethylamine-5-methylthiazole is a specialized thiazole derivative serving as a vital building block in organic synthesis and pharmaceutical research. Its primary researched application is as a key intermediate in the synthesis of Amido Ethyl Meloxicam, a specified impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad pharmacological potential. Research into analogous compounds highlights the significance of this core structure in developing molecules with anticancer activity, as seen in approved drugs like Dasatinib and Alpelisib . Furthermore, the broader class of 2-aminothiazole derivatives is frequently investigated for designing novel bioactive agents with potential antioxidant, antibacterial, and anticonvulsant properties, making this chemical moiety a versatile template in drug discovery campaigns . As such, this compound provides researchers with a valuable synthon for constructing complex molecules and exploring new chemical entities in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

N-ethyl-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2S/c1-3-7-6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,7,8)

InChI Key

LJHJOCLYHZFQHR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(S1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethylamine 5 Methylthiazole and Analogous Thiazoles

Classical and Contemporary Thiazole (B1198619) Ring Formation Strategies

The construction of the thiazole ring is a cornerstone of synthetic organic chemistry. Over the years, numerous methods have been developed, ranging from traditional condensation reactions to modern multicomponent approaches.

Hantzsch-Type Cyclization and Mechanistic Variations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazoles. bepls.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. bepls.com The classical Hantzsch synthesis provides a straightforward route to 2-aminothiazoles when thiourea (B124793) is used as the thioamide component. nih.gov

The mechanism of the Hantzsch synthesis is well-established and proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. Variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope. For instance, microwave-assisted Hantzsch reactions have been shown to significantly accelerate the synthesis of 2-aminothiazoles, often leading to higher yields compared to conventional heating methods. nih.govacs.org

One-Pot Multicomponent Reactions for Thiazole Scaffold Construction

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.nettandfonline.com Several MCRs have been developed for the synthesis of thiazole derivatives.

One notable example is the Ugi reaction, which can be adapted for thiazole synthesis. rsc.orgresearchgate.net A modified Ugi reaction using thioacids as the acid component can produce endothiopeptides, which can then be cyclized to form thiazoles. rsc.orgthieme-connect.com Another important MCR is the Gewald reaction, which is traditionally used for the synthesis of 2-aminothiophenes. beilstein-journals.orgnih.govworktribe.com However, under certain conditions and with specific substrates, a modified Gewald reaction can lead to the formation of 2-substituted thiazoles. beilstein-journals.orgnih.govworktribe.comnih.gov This occurs when the nitrile precursor has an alkyl or aryl substituent adjacent to the cyano group, which blocks the typical Gewald pathway and favors thiazole formation. beilstein-journals.orgnih.gov

More recent developments in MCRs for thiazole synthesis include iron(III) chloride-catalyzed one-pot reactions and microwave-assisted multicomponent reactions, which provide environmentally benign and efficient routes to diverse thiazole derivatives. researchgate.nettandfonline.comtandfonline.com

Targeted Synthesis of 2-Substituted Thiazoles and Introduction of the Ethylamine (B1201723) Side Chain

While the construction of the thiazole ring is a key step, the targeted introduction of substituents at specific positions is crucial for tailoring the properties of the final molecule. This section focuses on strategies for introducing the ethylamine side chain at the 2-position of the thiazole ring.

Amination Strategies at the 2-Position of the Thiazole Ring

The introduction of an amino group at the 2-position of the thiazole ring is a common transformation in the synthesis of many biologically active thiazoles. Several methods have been developed to achieve this, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution on 2-halothiazoles with amines can be an effective method, but it often requires harsh reaction conditions and long reaction times. core.ac.uk To overcome these limitations, palladium- and copper-catalyzed amination reactions have been developed. core.ac.ukacs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully applied to the amination of 2-halothiazoles with primary alkylamines. core.ac.uk Copper-catalyzed aminations, often performed under microwave irradiation, offer a ligand-free and environmentally friendly alternative. core.ac.uk

Post-Cyclization Functionalization for Ethylamine Moiety Elaboration

Once the 2-aminothiazole (B372263) scaffold is in place, the ethylamine side chain can be introduced through post-cyclization functionalization. This typically involves the alkylation of the 2-amino group. acs.org The reaction of a 2-aminothiazole with an appropriate ethylating agent, such as an ethyl halide, can lead to the desired 2-ethylaminothiazole. acs.org However, the regioselectivity of this reaction can be a challenge, as alkylation can occur at either the exocyclic amino group or the endocyclic nitrogen atom. acs.orgmdpi.com The reaction conditions, including the presence or absence of a condensing agent, can influence the outcome of the alkylation. acs.org

A domino alkylation-cyclization reaction of propargyl bromides with thioureas provides a direct route to 2-aminothiazoles, which can then be further functionalized. organic-chemistry.org This method, often performed under microwave irradiation, offers a rapid and efficient alternative to traditional multi-step syntheses. organic-chemistry.org

Sustainable and Green Chemistry Principles in Thiazole Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. bohrium.comresearchgate.netnih.govresearchgate.net This trend is also evident in the field of thiazole synthesis, where several green chemistry approaches have been explored.

The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), can significantly reduce the environmental impact of thiazole synthesis. bepls.com Microwave-assisted synthesis and ultrasound-assisted synthesis are other green techniques that can accelerate reaction rates, improve yields, and reduce energy consumption. nih.govacs.orgd-nb.inforsc.orgjmchemsci.comnih.govmdpi.comnih.gov The use of recyclable catalysts, such as silica-supported tungstosilicic acid or chitosan-based biocatalysts, further contributes to the sustainability of these methods. researchgate.netnih.govnih.gov

One-pot multicomponent reactions, as discussed earlier, are inherently green as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. researchgate.nettandfonline.com Electrochemical methods are also emerging as a green alternative for thiazole synthesis, offering metal- and oxidant-free reaction conditions. rsc.orgorganic-chemistry.org

The table below summarizes some of the key green chemistry approaches applied to thiazole synthesis.

Green Chemistry ApproachDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat the reaction mixture. nih.govacs.orgtandfonline.comd-nb.infoFaster reaction times, higher yields, improved purity. nih.govtandfonline.com
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote the reaction. rsc.orgjmchemsci.comnih.govmdpi.comnih.govShorter reaction times, milder conditions, increased yields. rsc.orgmdpi.com
Green Solvents Use of environmentally benign solvents like water or PEG. bepls.comReduced toxicity and environmental pollution.
Recyclable Catalysts Catalysts that can be recovered and reused multiple times. researchgate.netnih.govnih.govReduced waste and cost.
One-Pot Multicomponent Reactions Combining multiple reactants in a single step to form the product. researchgate.nettandfonline.comIncreased efficiency, atom economy, and reduced waste.
Electrochemical Synthesis Using electricity to drive the chemical reaction. rsc.orgorganic-chemistry.orgMetal- and oxidant-free conditions, high selectivity. organic-chemistry.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering substantial benefits over traditional heating methods. ingentaconnect.comresearchgate.net The use of microwave irradiation can lead to dramatically reduced reaction times, improved product yields, and fewer unwanted side products. researchgate.netbepls.com This technique is particularly valuable in the synthesis of heterocyclic compounds like thiazoles. ingentaconnect.com

Research has demonstrated the efficacy of microwave irradiation in various thiazole synthesis strategies. For instance, the Hantzsch thiazole synthesis, a classical method involving the condensation of α-haloketones with thioamides, can be significantly expedited. One study reported the synthesis of 2-amino-4-phenylthiazole (B127512) from acetophenone, iodine, and thiourea under microwave irradiation for just 5 minutes, achieving a 92% yield. researchgate.net This represents a substantial improvement over conventional heating, which required 12 hours to achieve a yield of 45-65%. researchgate.net

A comparative look at conventional versus microwave-assisted synthesis for 2-amino-4-phenylthiazole highlights the advantages of MAOS.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This table is interactive. Click on the headers to sort.

Method Heating Reaction Time Yield (%) Reference
Hantzsch Reaction Conventional 12 hours 45-65 researchgate.net
Iodine-mediated Condensation Microwave 5-7 minutes 92 researchgate.net

Microwave assistance is not limited to a single type of thiazole synthesis. Researchers have developed efficient, one-pot microwave-assisted methods for a variety of derivatives. For example, hydrazinyl thiazoles have been rapidly synthesized from aryl ketones, thiosemicarbazide, and phenacyl bromides under solvent and catalyst-free microwave conditions (300 W) in just 30–175 seconds. bepls.com Similarly, 2-aminothiazoles have been synthesized from propargylamines and substituted isothiocyanates at 130 °C for 10 minutes, yielding products in the 47–78% range. bepls.com These examples underscore the versatility and efficiency of microwave-assisted approaches in generating diverse thiazole structures. researchgate.net

Solvent-Free and Mechanochemical Reaction Methodologies

In line with the principles of green chemistry, solvent-free and mechanochemical synthesis methods have gained prominence. These techniques reduce or eliminate the need for hazardous organic solvents, which are often a major source of chemical waste. clockss.org Mechanochemistry, in particular, utilizes mechanical energy—typically through grinding or ball-milling—to initiate and sustain chemical reactions. clockss.orgbeilstein-journals.org

A notable example is the rapid, one-pot, three-component synthesis of novel thiazoles linked to a 2H-chromen-2-one moiety via mechanochemical ball-milling. clockss.org In this process, 3-(bromoacetyl)-2H-chromen-2-one, thiosemicarbazide, and various aromatic aldehydes were milled together with silica (B1680970) triflate (STF) as a solid acid catalyst. clockss.org The reactions were completed in a remarkably short time of 20 minutes, producing the desired thiazole derivatives in excellent yields of 90-98%. clockss.org The solid catalyst could also be recovered and reused for multiple runs without significant loss of activity. clockss.orgresearchgate.net

Table 2: Mechanochemical Synthesis of 2H-Chromen-2-one Linked Thiazoles

This table is interactive. Click on the headers to sort.

Aldehyde Reactant Product Yield (%) Reaction Time (min) Reference
4-Trifluoromethylbenzaldehyde 98 20 clockss.org
4-Chlorobenzaldehyde 96 20 clockss.org
4-Bromobenzaldehyde 97 20 clockss.org
4-Nitrobenzaldehyde 90 20 clockss.org
2,4-Dichlorobenzaldehyde 96 20 clockss.org

This mechanochemical approach exemplifies a highly efficient and environmentally benign pathway for synthesizing complex thiazole analogues. clockss.org Other solvent-less methods have also been developed, such as the catalyst-free synthesis of 2-iminothiazoles from the reaction of amines, isothiocyanates, and nitroepoxides. researchgate.net Furthermore, the previously mentioned rapid synthesis of hydrazinyl thiazoles under microwave irradiation was also conducted under solvent-free conditions, demonstrating the potential for combining these advanced methodologies. bepls.com

Solid-Phase Synthesis for Combinatorial Library Generation and High-Throughput Derivatization

Solid-phase synthesis is a cornerstone technique in combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. scielo.brchimia.ch In this method, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. scielo.br This approach simplifies the purification process to simple filtration and washing, and allows for the use of excess reagents to drive reactions to completion. scielo.brjmcs.org.mx

Reactivity and Derivatization Pathways of 2 Ethylamine 5 Methylthiazole

Functional Group Interconversions on the Ethylamine (B1201723) Side Chain

The ethylamine side chain of 2-Ethylamine-5-methylthiazole is a primary site for various functional group interconversions, enabling the synthesis of a wide array of derivatives. The primary amine group can readily undergo reactions typical of alkylamines, significantly altering the molecule's physical and chemical properties.

Key transformations involving the ethylamine side chain include:

Acylation: The amino group can be acylated to form amides. For instance, reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives. This is a common strategy in drug discovery to modify the pharmacokinetic profile of a lead compound. A straightforward synthetic route involves coupling with carboxylic acids in the presence of reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). nih.gov

Alkylation: The nitrogen atom can be further alkylated to produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

Derivatization with Reagents: The primary amine can be derivatized with various reagents for analytical purposes or to introduce specific functionalities. For example, reaction with 3,5-dinitrobenzoyl chloride (DNB) can be used to create derivatives that are easily detectable by UV spectroscopy. dss.go.th

Conversion to Other Functional Groups: The amine functionality can be converted to other groups such as azides or nitriles through multi-step sequences, although these are less common for this specific compound. vanderbilt.edu

These interconversions on the ethylamine side chain are crucial for developing structure-activity relationships (SAR) in medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity.

Electrophilic and Nucleophilic Reactivity on the Thiazole (B1198619) Ring System

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the electron-donating ethylamine and methyl substituents.

Electrophilic Substitution:

The thiazole ring is generally deactivated towards electrophilic substitution compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. ias.ac.in However, the activating effect of the 2-ethylamine and 5-methyl groups can facilitate reactions at specific positions. The electron density of the thiazole ring allows it to participate in electrophilic substitution reactions, which can modulate its biological activity.

Position of Substitution: The most likely position for electrophilic attack is the C4 position, which is activated by the adjacent methyl group and less deactivated by the nitrogen atom compared to the C2 position. Nitration of similar 5-methylthiazole (B1295346) derivatives has been shown to occur at the 4-position. ias.ac.in

Types of Reactions: Halogenation, nitration, and sulfonation are possible, though they may require forcing conditions. For example, bromination of 5-methylthiazole yields 2-bromo-5-methylthiazole. ias.ac.in

Nucleophilic Substitution:

The thiazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups or when a good leaving group is present. rsc.org

At the C2 Position: The C2 position is the most susceptible to nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom. ias.ac.in If a suitable leaving group, such as a halogen, were present at this position, it could be displaced by nucleophiles.

At the C4 and C5 Positions: The C4 and C5 positions are less reactive towards nucleophiles. However, the presence of activating groups can influence this reactivity. ias.ac.in

Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they can be applied to modify the this compound scaffold. eie.gr These reactions typically require the presence of a halogen or other suitable leaving group on the thiazole ring.

Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction is widely used for the formation of C-C bonds between an organoboron compound and an organohalide. rsc.orgustc.edu.cn A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl substituents.

Buchwald-Hartwig Amination:

This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an amine with an aryl or heteroaryl halide. ustc.edu.cn This would be a valuable method for further functionalizing a halogenated this compound core by introducing a variety of amino groups.

Other Coupling Reactions:

Other transition-metal-catalyzed reactions, such as the Heck, Sonogashira, and Stille couplings, could also be employed to introduce diverse functionalities onto the thiazole ring, provided a suitable halogenated precursor is available. ustc.edu.cn These reactions have become indispensable in modern synthetic organic chemistry for the construction of complex molecules. eie.gr

Ligand Chemistry and Formation of Coordination Complexes with Transition Metal Ions

The nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen atom of the ethylamine side chain, can act as donor atoms, allowing this compound and its derivatives to function as ligands in coordination chemistry. epo.org

Coordination Modes: This molecule can act as a monodentate, bidentate, or even a bridging ligand, depending on the metal ion and the reaction conditions. The ethylamine side chain introduces flexibility, which can influence the geometry of the resulting metal complex.

Transition Metal Complexes: It can form stable complexes with a variety of transition metal ions, such as copper(II), zinc(II), cobalt(II), and nickel(II). researchgate.nettandfonline.com The formation of these complexes can be confirmed by various spectroscopic techniques, including IR and UV-Vis spectroscopy.

Applications of Complexes: These coordination complexes can exhibit interesting magnetic, electronic, and catalytic properties. For example, thiazole-containing ligands have been used in the development of catalysts for various organic transformations. eie.gr

Below is a table summarizing the coordination behavior of similar thiazole-based ligands with different transition metals.

Ligand TypeMetal IonCoordination ModeResulting Complex Geometry
2-Aminothiazole (B372263)Zn(II)Monodentate (via endocyclic N)Tetrahedral
4-MethylthiazoleCu(II)Not specifiedDimeric
Azo-Schiff base from 2-amino-5-methyl thiazoleFe(II), Co(III), Ni(II)Bidentate or TridentateOctahedral (in some cases)

Heterocyclic Ring Annulation and Advanced Scaffold Modifications

The this compound scaffold can be further elaborated through heterocyclic ring annulation reactions, leading to the formation of more complex, fused heterocyclic systems. These advanced modifications can significantly alter the biological and chemical properties of the parent molecule.

Annulation Strategies: Ring annulation can be achieved by introducing reactive functional groups onto the thiazole ring or the ethylamine side chain, which can then undergo intramolecular cyclization or react with a suitable bifunctional reagent. For example, a common method for synthesizing (het)arenothiazoles involves the reaction of 2-aminoarene- or 2-aminohetarenethiols with carboxylic acids and their derivatives. thieme-connect.de

Formation of Fused Systems: Depending on the reaction partners and conditions, it is possible to construct fused systems such as thiazolo[5,4-d]pyrimidines. thieme-connect.de These fused heterocycles often exhibit unique biological activities.

Scaffold Hopping and Isosteric Replacement: In drug discovery, parts of the this compound scaffold can be replaced with other heterocyclic rings to explore new chemical space and improve properties. This concept of "scaffold hopping" is a powerful strategy for lead optimization.

The versatility of the this compound core allows for a wide range of advanced modifications, making it a valuable starting point for the synthesis of diverse and complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Ethylamine-5-methylthiazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental and comprehensive overview of the molecule's carbon-hydrogen framework. The expected chemical shifts for this compound are based on analyses of analogous thiazole (B1198619) structures and established substituent effects.

In the ¹H NMR spectrum , five distinct signals are anticipated. The single proton attached to the thiazole ring (H-4) would appear as a singlet. The methyl group attached to the ring (C5-CH₃) also produces a singlet. The ethyl group substituent on the amine nitrogen gives rise to a characteristic quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃-). The amine proton (-NH-) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum is expected to show six unique carbon signals, corresponding to each carbon atom in the molecule's asymmetric structure. The C2 carbon, being attached to two electronegative nitrogen and sulfur atoms, would resonate furthest downfield. The C4 and C5 carbons of the thiazole ring would have distinct chemical shifts, followed by the signals for the ethyl group's methylene (-CH₂) and methyl (-CH₃) carbons, and finally the C5-methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Multiplicity is denoted as s (singlet), q (quartet), t (triplet), br s (broad singlet).

Atom ¹H NMR Prediction ¹³C NMR Prediction
H-4 ~6.8 ppm (s, 1H) -
-NH- ~5.5-6.5 ppm (br s, 1H) -
-NH-CH₂ -CH₃ ~3.3 ppm (q, 2H) ~45 ppm
-NH-CH₂-CH₃ ~1.3 ppm (t, 3H) ~15 ppm
C5-CH₃ ~2.3 ppm (s, 3H) ~12 ppm
C2 - ~168 ppm
C4 - ~115 ppm

To unequivocally assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak in the COSY spectrum would be observed between the methylene quartet (~3.3 ppm) and the methyl triplet (~1.3 ppm) of the ethyl group, confirming their direct connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. HSQC would be used to definitively assign each carbon signal by linking the proton resonances to their corresponding one-bond-away carbons (e.g., linking the H-4 singlet to the C4 carbon).

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₆H₁₀N₂S) is 142.06 Da. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is largely dictated by the stability of the resulting carbocations and radical species. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic and dominant fragmentation pathway.

The primary fragmentation pathway for this compound is predicted to be the loss of a methyl radical (•CH₃) from the ethyl group via α-cleavage. This process results in the formation of a highly stable, resonance-delocalized iminium cation, which would be observed as a prominent peak at m/z 127 (M-15). This fragment is often the base peak in the spectrum of N-ethyl amines.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Notes
142 [C₆H₁₀N₂S]⁺ Molecular Ion (M⁺)
127 [C₅H₇N₂S]⁺ Base Peak; loss of •CH₃ via α-cleavage

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational "fingerprint" of the molecule by probing its functional groups.

The IR spectrum of this compound would display several characteristic absorption bands. A moderate, single peak in the range of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine. Aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The aromatic C-H stretch from the thiazole ring proton is expected around 3100 cm⁻¹. The region between 1500-1650 cm⁻¹ would contain characteristic stretching vibrations for the C=N and C=C bonds within the thiazole ring. A C-N stretching band would also be present around 1250-1350 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the thiazole ring, which are often strong in the Raman spectrum.

Table 3: Key Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300-3500 N-H Stretch Secondary Amine
3050-3150 C-H Stretch Aromatic (Thiazole Ring)
2850-2980 C-H Stretch Aliphatic (Ethyl, Methyl)
1500-1650 C=N and C=C Stretch Thiazole Ring

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While solution-state structure is determined by NMR, X-ray crystallography provides the definitive solid-state structure, offering precise data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, predictions can be made based on similar thiazole derivatives.

Chromatographic Techniques for Purity Assessment, Reaction Progress, and Isolation

Chromatographic methods are indispensable for the practical application and synthesis of this compound. They are routinely used to assess the purity of the final product, monitor the conversion of reactants to products during synthesis, and for the preparative isolation of the compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for assessing the purity of this compound. A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure protonation of the amine for better peak shape.

Gas Chromatography (GC): Due to its volatility, this compound is also amenable to analysis by GC, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the progress of a chemical reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), the disappearance of starting materials and the appearance of the product spot can be easily visualized, often under UV light.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for various modes of separation, including reversed-phase, normal-phase, and ion-exchange chromatography, to achieve optimal resolution and sensitivity.

Detailed Research Findings:

For the separation of the related compound, 2-Amino-5-methylthiazole (B129938), reversed-phase HPLC (RP-HPLC) has been shown to be highly effective. This approach utilizes a nonpolar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for a compound like this compound would likely employ a C18 or C8 column. The mobile phase composition is a critical parameter that is optimized to achieve the desired retention and peak shape. A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is commonly used. The pH of the aqueous phase can be adjusted with acids like formic acid or phosphoric acid to control the ionization state of the basic ethylamine (B1201723) group, thereby influencing its retention behavior.

For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating the target compound from impurities with a wide range of polarities. Isocratic elution, with a constant mobile phase composition, may be suitable for simpler sample matrices or for routine quality control applications.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the thiazole ring system exhibits significant UV absorbance. The selection of the detection wavelength is based on the UV spectrum of this compound to ensure maximum sensitivity.

ParameterTypical Conditions for a Related Compound (2-Amino-5-methylthiazole)
Chromatographic Mode Reversed-Phase HPLC
Stationary Phase C18 (e.g., Phenomenex Luna® C18, Waters Xterra® RP C18) or Newcrom R1
Mobile Phase Acetonitrile and Water (with acid modifier)
Acid Modifier Phosphoric Acid or Formic Acid (for MS compatibility)
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis Detector
Wavelength Determined by the UV absorbance maximum of the compound

This table presents typical conditions based on the analysis of the closely related compound, 2-Amino-5-methylthiazole, and serves as a likely starting point for method development for this compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC represents a viable analytical approach, particularly for purity assessments and the identification of volatile impurities.

Detailed Research Findings:

The successful GC analysis of this compound would depend on the selection of an appropriate column and the optimization of the temperature program. A capillary column with a nonpolar or medium-polarity stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-1, DB-5) or a polyethylene (B3416737) glycol phase, would likely provide good separation.

The injector and detector temperatures must be set high enough to ensure efficient vaporization of the sample and to prevent condensation, but not so high as to cause thermal degradation of the analyte. The oven temperature program, which involves a controlled increase in temperature over the course of the analysis, is crucial for separating components with different boiling points.

A flame ionization detector (FID) is a common choice for the detection of organic compounds like this compound due to its high sensitivity and wide linear range. For structural confirmation and the identification of unknown impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the method of choice. GC-MS provides both retention time data and mass spectral information, which can be used to identify compounds by comparing their mass spectra to library databases.

ParameterGeneral Conditions for GC Analysis of a Similar Amine Compound
Column Capillary column with a nonpolar or mid-polarity stationary phase
Carrier Gas Helium or Nitrogen
Injector Type Split/Splitless
Injector Temp. Optimized to ensure complete vaporization without degradation
Oven Program Temperature gradient to separate compounds by boiling point
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. Set higher than the final oven temperature

This table outlines general conditions that would be a suitable starting point for developing a GC method for this compound, based on the analysis of similar volatile amine compounds.

Computational and Theoretical Investigations of 2 Ethylamine 5 Methylthiazole

Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in elucidating the intrinsic properties of thiazole (B1198619) derivatives. nih.gov These methods are used to model the molecule's ground-state geometry, electronic distribution, and stability. For thiazole-containing compounds, DFT calculations with functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p), have proven effective in providing a decent description of their molecular structure. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. dntb.gov.ua For instance, in a study of a related 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated energy gap was 5.52 eV, indicating significant reactivity. nih.gov Molecular Electrostatic Potential (MESP) maps are also generated to predict reactive sites for electrophilic and nucleophilic attacks by visualizing the charge distribution across the molecule. dntb.gov.ua

Furthermore, these computational approaches are invaluable for predicting spectroscopic properties. Theoretical vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of vibrational modes. nih.gov TD-DFT calculations are employed to simulate UV-Visible absorption spectra by predicting electronic transition wavelengths, which often show good agreement with experimental data. nih.gov For example, studies on 2-amino-4-methylthiazole (B167648) have utilized DFT calculations to analyze its structure and vibrational spectra. mdpi.com

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives Note: Data is illustrative of typical values for related thiazole structures as direct data for 2-Ethylamine-5-methylthiazole is not specified in the provided sources.

ParameterTypical Calculated Value/RangeSignificanceComputational Method
HOMO-LUMO Energy Gap (ΔE)~4.0 - 6.0 eVIndicates chemical reactivity and stability. nih.govdntb.gov.uaDFT (e.g., B3LYP/6-311G(d,p))
Dipole Moment (µ)~1.0 - 3.0 DMeasures molecular polarity. researchgate.netDFT, Ab initio
Ground State EnergyVaries by molecule sizeDetermines the most stable conformation. nih.govDFT (e.g., M06-2X)
Vibrational Frequencies (N-H stretch)~3200 - 3500 cm⁻¹Correlates with IR spectra for functional group identification. smolecule.comDFT (e.g., B3LYP)
UV-Vis Absorption Maxima (λmax)~250 - 350 nmPredicts electronic transitions (π→π*). smolecule.comTD-DFT

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique frequently used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. mdpi.com This method is crucial for understanding the potential biological activity of compounds like this compound. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. mdpi.comdergipark.org.tr

For thiazole derivatives, docking studies have been performed against various biological targets to explore their therapeutic potential. For example, 5-methylthiazole (B1295346) derivatives have been docked against cyclooxygenase-1 (COX-1), identifying key interactions with residues like Arg120 and Tyr355 that are responsible for inhibitory activity. mdpi.com Similarly, other thiazole conjugates have been docked against targets like the Rho6 protein, where interactions were mediated by hydrogen bonds and arene-cation contacts with residues such as Ser95, Glu138, and Arg96. nih.gov These studies reveal the specific amino acids and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to investigate the stability and dynamics of the predicted ligand-protein complex over time. mdpi.com MD simulations provide a more realistic model by treating the system as dynamic, allowing atoms to move and fluctuate. This approach helps validate the docking pose and provides deeper insights into the binding mechanism by analyzing the persistence of key intermolecular interactions throughout the simulation. nih.gov

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

Thiazole Derivative ClassProtein TargetReported Binding Energy (kcal/mol)Key Interacting Residues
5-Methylthiazole-Thiazolidinone ConjugatesCyclooxygenase-1 (COX-1)Not specified; strong interaction notedArg120, Tyr355 mdpi.com
Heterocycles linked Thiazole ConjugatesRho6 protein-6.8 to -9.2Ser95, Glu138, Arg96, Asp132 nih.gov
2-Aminothiazole (B372263) InhibitorsCyclin-Dependent Kinase 5 (CDK5)Not specified; binding differences analyzedCys83 nih.gov
Benzamide-Thiadiazole Derivativeα5β1 Integrin-7.7Interactions with active site noted dergipark.org.tr

Structure-Activity Relationship (SAR) Modeling for Mechanistic Biological Effects

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. These models aim to correlate specific structural features of a molecule with its biological activity. For the this compound scaffold, SAR studies would involve systematically modifying the structure—such as altering substituents on the thiazole ring or the ethylamine (B1201723) side chain—and observing the resulting changes in biological effect. creighton.edu

SAR analyses on various thiazole-based compounds have revealed critical insights. For instance, in a series of antimicrobial thiazole derivatives, the type and position of substituents on an attached pyrazoline ring were found to significantly influence activity against different bacterial and fungal strains. nih.govmdpi.com Similarly, for 2-aminothiazole sulfonamide derivatives investigated for antioxidant activity, QSAR modeling revealed that properties like mass, polarizability, electronegativity, and the presence of specific bonds (like C-F) were key influencers of their antioxidant capacity. nih.gov

These models are often built using descriptors derived from computational chemistry, which can be topological, electronic, or steric in nature. The resulting models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. This approach streamlines the drug development process by prioritizing the synthesis of compounds with the highest predicted efficacy. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Principles for Thiazole Derivatives

Structural MoietyModificationObserved Effect on Biological ActivityExample Context
Substituents on attached aryl ringsAddition of electron-withdrawing or donating groupsCan significantly alter antimicrobial or anti-inflammatory potency. mdpi.comnih.govAntimicrobial thiazoles
Position of substituentsShifting a functional group (e.g., ethoxy) from para- to ortho-positionImproved functional activity in inhibiting cell proliferation. creighton.eduERK1/2 inhibitors
Hybridization with other heterocyclesLinking the thiazole core to pyrazoline, triazole, etc.Modulates the spectrum and potency of antimicrobial effects. nih.govAntifungal/Antibacterial agents
Side chain modificationsAltering length or functional groups on the amine side chainInfluences binding affinity and selectivity for the target protein.General drug design

Prediction of Reactivity, Reaction Pathway Energetics, and Spectroscopic Parameters

Computational chemistry provides robust methods for predicting the reactivity and kinetic stability of molecules like this compound. Using DFT, global reactivity descriptors such as chemical potential, hardness, softness, and the global electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors help to quantify the molecule's resistance to charge transfer and its tendency to accept electrons, offering a theoretical basis for its reactivity in chemical reactions. dntb.gov.ua

Theoretical models are also employed to study reaction mechanisms and predict the energetics of reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine activation energy barriers and reaction enthalpies. This information is critical for understanding reaction feasibility and kinetics. For example, computational studies on the thermal decomposition of related heterocyclic compounds have mapped out potential reaction channels, such as bond dissociation and intramolecular H-transfer, and calculated the energy barriers for each pathway to identify the most likely decomposition routes. nih.gov

As mentioned previously, the prediction of spectroscopic parameters is a key application of these methods. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared vibrational frequencies, and electronic transition energies provide valuable data that can be used to interpret and verify experimental spectra, confirming the structure and purity of a synthesized compound. nih.govmdpi.com

Table 4: Computationally Predicted Reactivity and Energetic Parameters

ParameterDefinitionMethod of CalculationSignificance
Global Electrophilicity Index (ω)Measures the stabilization in energy when the system acquires an additional electronic charge.Based on HOMO and LUMO energies. dntb.gov.uaPredicts electrophilic character.
Chemical Hardness (η)Resistance to change in electron distribution or charge transfer.Calculated from the HOMO-LUMO gap. dntb.gov.uaIndicator of molecular stability.
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Energy difference between transition state and reactants. nih.govDetermines reaction rate and pathway feasibility.
Bond Dissociation Energy (BDE)Energy required to break a specific chemical bond homolytically.DFT or high-level ab initio methods (e.g., CBS-QB3). nih.govPredicts the weakest bond and initial steps of thermal decomposition.

In silico Scaffold Hopping Strategies and Computational Library Design

Advanced computational strategies such as scaffold hopping and library design are employed to discover novel chemotypes with desired biological activities, using a known active molecule like this compound as a template. In silico scaffold hopping aims to identify structurally distinct molecules that can mimic the key pharmacophoric features of the original compound, thus retaining its biological function while potentially offering improved properties like better selectivity or reduced toxicity.

This process often involves creating a 3D pharmacophore model based on the essential interactions identified from molecular docking studies of the original scaffold. This model is then used to screen large virtual databases for new molecules that match the pharmacophore but possess a different core structure.

Computational library design is a related strategy where the this compound core is used as a foundation to generate a large, diverse set of virtual derivatives. This is achieved by systematically attaching various chemical fragments (R-groups) at designated substitution points on the scaffold. This virtual library can then be screened in silico against a biological target using high-throughput docking to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. mdpi.com This approach accelerates the discovery process by focusing resources on derivatives with the highest probability of success, as guided by computational predictions of binding affinity and other desirable properties.

Research Applications As a Molecular Scaffold and Building Block

Role in the Design and Synthesis of Novel Heterocyclic Systems and Fused Rings

The 2-amino-5-methylthiazole (B129938) core is a fundamental building block in the synthesis of more complex heterocyclic systems. Organic chemists utilize the reactive sites on the thiazole (B1198619) ring and the amino group to construct fused ring systems and novel molecular architectures. For instance, the amino group can be acylated and then cyclized to form fused systems like thiazolo[3,2-a]pyrimidines. mdpi.comijpsr.com Similarly, reactions involving the thiazole nucleus can lead to the formation of polycyclic structures, such as imidazo[2,1-b]thiazoles. brieflands.comresearchgate.net

These synthetic strategies are crucial in drug discovery, where combining the thiazole scaffold with other heterocyclic rings, such as oxadiazoles, pyrazoles, or pyrimidines, can generate compounds with enhanced biological activity. acs.orgnih.gov The synthesis often involves multi-step reactions where the initial 2-amino-5-methylthiazole derivative is sequentially modified to build the final, complex molecule. nih.gov This approach allows for the creation of diverse chemical libraries for screening against various therapeutic targets. mdpi.com

Development of Ligands for Organometallic Catalysis and Material Science Applications

While the primary focus of research on 2-ethylamine-5-methylthiazole derivatives has been in medicinal chemistry, the inherent properties of the aminothiazole scaffold lend themselves to applications in organometallic catalysis and material science. The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amino group, can act as coordination sites for metal ions. This allows for the design of novel ligands for various catalytic processes. royalsocietypublishing.org

The coordination of aminothiazole-derived Schiff base ligands with metal ions can enhance their pharmacological and toxicological properties and has been an area of study. royalsocietypublishing.org In material science, 2-aminothiazole (B372263) derivatives are recognized as important components in the synthesis of new hole-transport materials, indicating their potential in the development of organic electronics. researchgate.net The ability to functionalize the scaffold allows for the tuning of electronic properties, making these compounds attractive for creating materials with specific optical or conductive characteristics.

Mechanistic Studies of Biological Activity of Thiazole Derivatives

Derivatives of the 2-amino-5-methylthiazole scaffold have been extensively studied for their biological activities, which are often rooted in the specific inhibition and modulation of key cellular enzymes. nih.govmdpi.com

The 2-aminothiazole core is a key feature in a multitude of potent and selective enzyme inhibitors targeting various diseases, from inflammation and cancer to viral infections. nih.govmdpi.comacs.org

Cyclooxygenase (COX-1): Certain 5-methylthiazole-thiazolidinone derivatives have been identified as selective COX-1 inhibitors. nih.gov This selectivity is significant as COX-1 is a molecular target for anti-inflammatory agents, and selective inhibitors may offer therapeutic advantages, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): The 2-aminothiazole moiety is a crucial component in a class of highly active CDK9 inhibitors. acs.org CDK9 is a key regulator of transcriptional elongation, and its inhibition can selectively target survival proteins in cancer cells, leading to apoptosis. acs.orgnih.gov

DNA Topoisomerases: Benzothiazole (B30560) derivatives, which are structurally related to the thiazole scaffold, act as potent inhibitors of human DNA topoisomerase IIα, an essential enzyme for DNA replication and a target for anticancer drugs. researchgate.net Other thiazole-based compounds have been designed to inhibit DNA topoisomerase IV, a target for antimicrobial agents. nih.gov

HIV Reverse Transcriptase (RT): The thiazole scaffold is present in various non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govmdpi.com These compounds bind to an allosteric site on the HIV-1 RT enzyme, disrupting its function and preventing the conversion of viral RNA to DNA, a critical step in the viral life cycle. nih.govwikipedia.org

PI3K and VEGFR: The 2-aminothiazole scaffold is integral to the development of inhibitors targeting key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway and angiogenesis mediated by Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.govresearchgate.net Derivatives have shown potent inhibitory activity against PI3Kα and VEGFR-2, highlighting their potential as anticancer agents. nih.govnih.gov

Compound ClassEnzyme TargetReported Activity (IC50/Ki)Reference
Imidazo[2,1-b]thiazole derivativesCOX-20.08 µM brieflands.com
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative (12u)CDK97 nM acs.org
Benzothiazole derivative (BM3)DNA Topoisomerase IIα39 nM researchgate.net
2-Aminobenzothiazole-pyrazole derivativeVEGFR-297 nM nih.gov
Benzothiazole derivativePI3Kα13 nM nih.gov
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I0.008 µM (Ki) nih.gov

Research into thiazole derivatives extends beyond simple inhibition assays to understanding their precise molecular interactions and effects on cellular pathways. For CDK9 inhibitors, the mechanism involves reducing the transcription of anti-apoptotic proteins like Mcl-1, which reinstates the process of programmed cell death in cancer cells. acs.org

In the case of topoisomerase inhibitors, mechanistic studies have revealed that some benzothiazole derivatives act as catalytic inhibitors rather than poisons. researchgate.net They bind directly to the enzyme, preventing it from interacting with DNA, rather than stabilizing the enzyme-DNA cleavable complex which causes DNA strand breaks. researchgate.net For inhibitors targeting VEGFR-2, the downstream effect is the disruption of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov The inhibition of the PI3K/Akt/mTOR pathway, a central signaling cascade for cell proliferation and survival, is another key mechanism for the anticancer activity of thiazole-based compounds. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitors based on the this compound scaffold. These studies systematically alter different parts of the molecule to understand their contribution to biological activity.

For CDK inhibitors, SAR has shown that substitutions on the thiazole ring are critical. For example, introducing lipophilic groups like methyl or phenyl at the C4 or C5 positions can impact potency. nih.govresearchgate.net The nature of the substituent on the 2-amino group is also vital; modifications can tune the compound's selectivity for different CDK isoforms. nih.gov

For iNOS inhibitors, research has demonstrated that adding appropriately-sized substituents at the C4 and C5 positions of the 2-aminothiazole ring enhances both inhibitory activity and selectivity. However, bulky or hydrophilic groups at any position can significantly decrease or eliminate activity. nih.gov

For general anticancer activity, SAR studies on 2-aminothiazole derivatives have revealed that introducing groups like benzylic amines or a 3,4-dichloro substitution on an attached phenyl ring can improve cytotoxicity against cancer cell lines. nih.gov Conversely, adding a methyl group at the C4 or C5 position of the thiazole sometimes leads to decreased potency. nih.gov These studies provide a rational basis for designing next-generation inhibitors with improved therapeutic profiles. nih.govresearchgate.net

Development of Chemical Probes for Biochemical Pathways and Cellular Processes

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Due to their high potency and selectivity, optimized 2-aminothiazole derivatives serve as excellent candidates for chemical probes. For example, a highly selective CDK9 inhibitor can be used to investigate the specific roles of transcriptional regulation in both normal and diseased cells, helping to dissect complex biochemical pathways. nih.gov

By using such probes, researchers can study the consequences of inhibiting a single enzyme within a complex signaling network. nih.gov This allows for the validation of drug targets and the elucidation of cellular processes that are otherwise difficult to study. The development of potent and selective 2-aminothiazole-based inhibitors of kinases like CDKs and PI3Ks provides the scientific community with valuable tools to probe the intricacies of cell cycle regulation and signal transduction. nih.govnih.gov

Future Research Trajectories and Persistent Synthetic Challenges

Development of More Atom-Economical and Stereoselective Synthetic Routes for 2-Ethylamine-5-methylthiazole

The classical Hantzsch synthesis, a long-standing method for creating the 2-aminothiazole (B372263) core, involves the reaction of α-halocarbonyl compounds with thioureas. nih.gov While effective, this method often generates stoichiometric amounts of waste, prompting a shift towards more sustainable and atom-economical alternatives. Future research is increasingly focused on developing catalytic cycles, one-pot reactions, and processes that minimize byproduct formation. google.com The principles of green chemistry, such as using microwave-assisted synthesis, are being applied to accelerate reactions and improve yields for related thiazole (B1198619) derivatives. researchgate.net

A critical consideration in modern synthesis is stereoselectivity. While this compound itself is achiral, many of its potential derivatives, particularly those with applications in medicinal chemistry, may possess stereocenters. The development of synthetic routes that can control the stereochemistry of substituents added to the thiazole core is a significant challenge. Future methodologies will likely involve chiral catalysts or auxiliaries to guide the formation of specific stereoisomers, a crucial step for producing enantiomerically pure compounds for biological evaluation.

Exploration of Novel Reactivity Patterns and Undiscovered Derivatizations

The 2-aminothiazole moiety is a versatile functional group that serves as a gateway to a vast chemical space. The secondary amine in this compound offers distinct reactivity compared to the primary amine of the parent compound, 2-amino-5-methylthiazole (B129938). The ethyl group introduces steric hindrance and alters the electronic properties of the nitrogen atom, which can be exploited to achieve selective transformations.

Current research on related compounds demonstrates a wide range of derivatizations, including:

Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases (imines), which are valuable intermediates for synthesizing more complex molecules. nih.gov

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides allows for the introduction of various functional groups, modifying the compound's lipophilicity and biological activity. researchgate.netmdpi.com

Cyclization Reactions: The thiazole core can be used as a building block for constructing fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, which often exhibit unique pharmacological properties. nih.gov

Future work will aim to uncover novel reactivity patterns, potentially through the use of transition-metal catalysis to activate otherwise inert C-H bonds on the thiazole ring, allowing for direct functionalization. Exploring reactions with unconventional electrophiles and nucleophiles could lead to the discovery of entirely new classes of this compound derivatives with unique structural and functional properties.

Application of Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its analogues, in silico techniques are crucial for predicting their behavior and guiding experimental work.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. iium.edu.mynih.gov Docking studies on various thiazole derivatives have successfully identified key interactions, such as hydrogen bonds and arene-cation interactions, that are responsible for their biological activity. mdpi.comnih.govresearchgate.net For example, docking studies of thiazole derivatives against the Glucosamine-6-phosphate (GlcN-6-P) synthase, an essential bacterial enzyme, have helped rationalize their antibacterial activity. iium.edu.my

ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models are used to assess the drug-likeness of candidate molecules at an early stage, filtering out compounds that are likely to fail in later clinical trials. biointerfaceresearch.com These models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Future computational efforts will involve more sophisticated methods like molecular dynamics (MD) simulations to study the dynamic behavior of these molecules in biological environments and quantum mechanics (QM) calculations to accurately model reaction mechanisms and predict reactivity. biointerfaceresearch.com

Table 1: Examples of Computational Studies on Thiazole Derivatives
Study FocusComputational MethodTarget/PropertyKey FindingsReference
Antibacterial AgentsMolecular Docking (AutoDock)GlcN-6-P synthaseIdentified minimum binding energies, correlating with antibacterial results. iium.edu.my
Anti-Hepatic Cancer AgentsMolecular DockingRho6 proteinShowed good docking scores with acceptable binding interactions (H-bonds, arene-cation). nih.gov
Antimicrobial AgentsMolecular DockingUDP-N-acetylmuramate/l-alanine ligaseCompounds with hydroxyl groups on a benzene (B151609) ring showed stronger binding affinity. researchgate.net
p56lck InhibitorsADMET Prediction, Molecular Docking, MD Simulationp56lck enzymeDetermined binding patterns and evaluated drug-likeness based on Lipinski's rule of five. biointerfaceresearch.com

Integration with High-Throughput Screening Platforms for Identifying New Research Avenues

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to a wide variety of biological targets. nih.gov Consequently, derivatives of this compound are ideal candidates for inclusion in large chemical libraries used for HTS campaigns.

The success of HTS is dependent on the availability of diverse and well-characterized compound libraries. Therefore, a key future direction is the development of high-throughput synthesis (also known as parallel synthesis) methods for this compound derivatives. nih.gov These methods use automated or semi-automated platforms to quickly generate a large number of structurally related compounds, which can then be fed directly into HTS assays to identify novel hits for drug discovery or other applications.

Understanding the Role of Conformational Dynamics and Tautomerism in Reactivity and Interactions

The biological activity and chemical reactivity of a molecule are not solely determined by its static structure but also by its dynamic properties. This compound can exist in different tautomeric forms, primarily the amino and imino forms. researchgate.net The equilibrium between these tautomers is a critical factor that can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which in turn governs its interactions with biological macromolecules. researchgate.net

Density Functional Theory (DFT) calculations have been employed to study the structures, energies, and vibrational spectra of different tautomers of related 2-aminothiazole molecules. researchgate.netnih.gov These studies have shown that while the amino tautomer is typically the most stable, the energy barriers for tautomerization can be surmounted, and the equilibrium can be influenced by the molecular environment (e.g., solvent or a protein's active site). nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethylamine-5-methylthiazole derivatives, and how can reaction conditions be optimized?

  • Answer : this compound derivatives are often synthesized via cyclocondensation reactions. For example, the Hantzsch thiazole synthesis employs α-halo ketones and thioureas under microwave-assisted conditions to improve yield and reduce reaction time . Catalysts like LiCl in ethanol can enhance regioselectivity, as demonstrated in the synthesis of phenylthiazole compounds (e.g., 22b–22d derivatives with yields >75%) . Purification typically involves recrystallization from ethanol or chromatography .

Example Reaction Conditions :

SubstrateCatalyst/SolventReaction TimeYieldMelting Point (°C)
21b + aminoguanidineLiCl/EtOH24 hrs78%273–274
21c + aminoguanidineLiCl/EtOH24 hrs82%269–270

Q. How is the structural integrity of this compound derivatives confirmed?

  • Answer : Characterization relies on spectroscopic and chromatographic methods:

  • 1H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups) and δ 7.1–7.8 ppm (aromatic protons) confirm substitution patterns .
  • HPLC : Retention times (e.g., tR = 12.3 min for compound 32) validate purity (>98%) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 257.31 for ethyl derivatives) align with theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of thiazole derivatives?

  • Answer : Discrepancies often arise from polymorphic forms or impurities. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can identify crystalline phases . Reproducing synthesis under controlled conditions (e.g., anhydrous ethanol vs. aqueous ethanol) minimizes variability. For instance, compound 22d showed a melting point >280°C under strict anhydrous conditions, whereas traces of water lowered it to 270–275°C in other studies .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Answer :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus and E. coli) using broth microdilution .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HepG2) to assess selectivity indices .
  • Antioxidant Activity : DPPH radical scavenging assays, with IC50 values compared to ascorbic acid controls .

Q. How do structural modifications (e.g., substituent variation) influence the bioactivity of this compound derivatives?

  • Answer :

  • Electron-Withdrawing Groups (e.g., -CF3) : Enhance antimicrobial potency by increasing membrane permeability (MIC reduced from 16 µg/mL to 4 µg/mL in compound 22c) .
  • Bulkier Substituents (e.g., naphthyl) : Improve binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies (e.g., CDK1/GSK5 inhibition by derivatives in ).
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with target proteins like DNA gyrase .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity data for structurally similar thiazole derivatives?

  • Answer : Variability stems from:

  • Assay Conditions : Differences in bacterial strain virulence or cell culture media (e.g., Mueller-Hinton vs. LB agar) .
  • Compound Stability : Hydrolysis of ester groups in aqueous environments (e.g., compound 24 loses activity after 48 hrs at pH 7.4) .
  • Statistical Power : Small sample sizes (n < 3) in preliminary screens may overestimate efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.